![molecular formula C30H31F3N2O4S B14241244 N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide CAS No. 329317-75-1](/img/structure/B14241244.png)
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylanilino group, and a trifluoromethanesulfonyl group
Preparation Methods
The synthesis of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of cyclohexylamine with 2,6-dimethylaniline to form an intermediate, which is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Chemical Reactions Analysis
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide can be compared with similar compounds such as:
N-Cyclohexyl-N’-phenyl-p-phenylenediamine: This compound has a similar cyclohexyl group but differs in its overall structure and functional groups.
N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine: This compound shares the cyclohexyl group but has different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
329317-75-1 |
|---|---|
Molecular Formula |
C30H31F3N2O4S |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethylsulfonyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C30H31F3N2O4S/c1-20-10-9-11-21(2)26(20)34-28(36)27(22-16-18-25(19-17-22)40(38,39)30(31,32)33)35(24-14-7-4-8-15-24)29(37)23-12-5-3-6-13-23/h3,5-6,9-13,16-19,24,27H,4,7-8,14-15H2,1-2H3,(H,34,36) |
InChI Key |
MXKFPQCJKWHDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)N(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


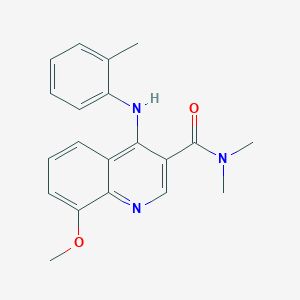
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
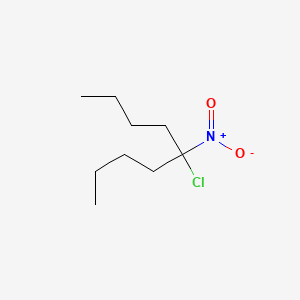
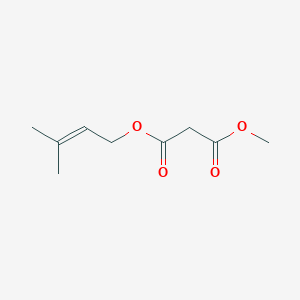



![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
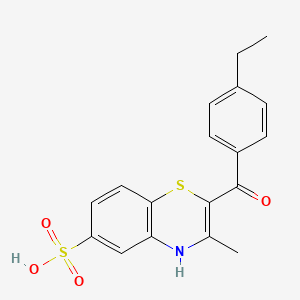
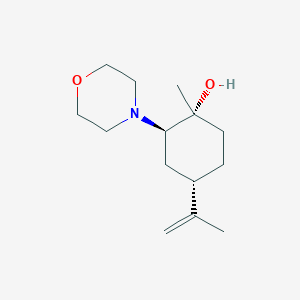
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)


